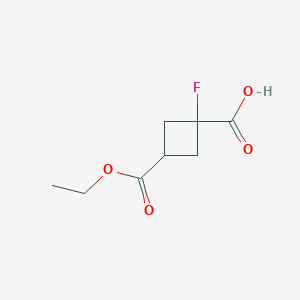

3-Ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid

Description

Properties

IUPAC Name |

3-ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FO4/c1-2-13-6(10)5-3-8(9,4-5)7(11)12/h5H,2-4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXKFNBXWXNAKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(C1)(C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid typically involves the following steps:

Formation of the cyclobutane ring: This can be achieved through a involving suitable precursors.

Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

Addition of the ethoxycarbonyl group: This is usually done through esterification reactions using ethyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

3-Ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid is utilized in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Medicine: This compound is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity, allowing it to participate in various biochemical pathways. The ethoxycarbonyl group can undergo hydrolysis, releasing active intermediates that interact with enzymes and receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparative Insights

Substituent Effects on Reactivity and Stability The fluorine atom at the 1-position in the target compound increases electronegativity and metabolic stability compared to non-fluorinated analogs. However, ethyl 3,3-difluorocyclobutanecarboxylate (CAS 227607-45-6) shows even greater stability due to two fluorine atoms, albeit with reduced solubility . The ethoxycarbonyl group enhances steric bulk and electron-withdrawing effects, which may influence ring strain and reactivity in cycloaddition reactions compared to simpler esters like ethyl 3-oxocyclobutanecarboxylate ().

Functional Group Diversity

- The carboxylic acid moiety in the target compound enables salt formation or conjugation with amines/alcohols, contrasting with ester-only derivatives (e.g., ethyl 3,3-difluorocyclobutanecarboxylate) that require hydrolysis for further functionalization .

- Compounds like 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid (CAS 84182-46-7) exhibit dual carboxylic acid groups, offering higher acidity and coordination versatility but lower bioavailability .

For example, (1s,3s)-3-(difluoromethoxy)cyclobutane-1-carboxylic acid () mimics natural amino acids in protease inhibitors. The Boc-protected amine in isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate () highlights its utility in peptide synthesis, where fluorine atoms enhance proteolytic resistance.

Research Findings and Trends

- Synthetic Accessibility : Ethyl 3-oxocyclobutanecarboxylate () serves as a precursor for fluorinated derivatives via nucleophilic fluorination, but the introduction of multiple substituents (e.g., carboxylic acid + fluorine) requires multi-step protocols.

- Safety and Handling : Fluorinated cyclobutanes generally exhibit low acute toxicity (e.g., 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid requires standard lab precautions ), but fluorine substitution may alter environmental persistence.

Biological Activity

3-Ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid is a compound of significant interest in the field of medicinal chemistry, particularly for its potential applications in cancer treatment. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring with an ethoxycarbonyl group and a fluorine atom. This unique structure contributes to its distinct biological properties, particularly its interaction with amino acid transporters that are often upregulated in cancer cells.

Target of Action

this compound primarily targets amino acid transporters, which are critical for nutrient uptake in rapidly growing cancer cells, including prostate cancer cells.

Mode of Action

The compound is recognized and taken up by these transporters, leading to its preferential accumulation in cancer cells. This uptake mechanism is crucial for its potential therapeutic effects.

Biochemical Pathways

Upon entering the cells, the compound may influence various metabolic pathways associated with amino acid metabolism, potentially disrupting the metabolic homeostasis of cancer cells and impairing their growth.

Biological Activity

Research indicates that this compound exhibits notable biological activity:

- Cytotoxicity : Preliminary studies suggest that the compound can induce cytotoxic effects in prostate cancer cell lines by inhibiting amino acid transport mechanisms essential for tumor growth.

- Radiotracer Potential : Analogous compounds have been explored as radiotracers for positron emission tomography (PET) imaging, highlighting the importance of amino acid analogs in visualizing and diagnosing cancers .

Case Studies

Several studies have investigated the clinical applications of related compounds:

- Prostate Cancer Imaging : A study involving the use of a related radiotracer, anti-1-amino-3-(18)F-fluorocyclobutane-1-carboxylic acid ((18)F-FACBC), demonstrated its efficacy in imaging prostate cancer. The study reviewed data from 611 patients and noted common physiological uptake patterns that could assist in diagnosing malignancies .

- Clinical Trials : Ongoing clinical trials are examining the safety and efficacy of similar compounds as diagnostic tools and potential therapeutics for various cancers, including prostate and breast cancers. The results from these trials could provide insight into the utility of this compound in clinical settings .

Research Applications

The compound is utilized across various fields:

- Chemistry : It serves as a building block for synthesizing more complex molecules.

- Biology : Investigated for its biochemical properties and interactions with enzymes.

- Medicine : Explored for therapeutic properties and as a precursor in drug development.

- Industry : Employed in producing specialty chemicals and advanced materials.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Ethoxycarbonyl)-3-fluorocyclobutane-1-carboxylic acid | Similar cyclobutane structure; different reactivity | Varies; specific studies needed |

| rac-(1S,3S)-3-(Ethoxycarbonyl)-1-fluorocyclobutane-1-carboxylic acid | Stereoisomer with distinct properties | Potentially different biological effects |

Q & A

Q. What are the established synthetic pathways for 3-Ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid, and how do reaction conditions (e.g., catalysts, solvents) impact yield and purity?

Methodological Answer: Synthesis typically involves cyclobutane ring formation via [2+2] cycloaddition or ring-closing metathesis, followed by fluorination and esterification. For fluorinated analogs, Friedel-Crafts alkylation under anhydrous conditions with Lewis acids (e.g., AlCl₃) improves yields by stabilizing reactive intermediates . Ethoxycarbonyl groups are introduced via acid-catalyzed esterification of the carboxylic acid precursor with ethanol. Optimizing reaction time (12–24 hours) and temperature (60–80°C) minimizes side reactions like transesterification . Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity, as validated in studies on iodocyclobutane esters .

Q. Which spectroscopic techniques are most effective in characterizing the structural integrity of this compound, particularly regarding regiochemistry and stereoelectronic effects?

Methodological Answer: Multinuclear NMR (¹H, ¹³C, ¹⁹F) is critical for regiochemical confirmation. The ¹⁹F NMR chemical shift (δ ~ -180 ppm) reflects fluorine's electronic environment, while ¹³C NMR distinguishes carboxylic acid (δ ~170 ppm) and ester (δ ~165 ppm) carbonyls . IR spectroscopy identifies functional groups (C=O stretches: ~1700 cm⁻¹ for acid, ~1725 cm⁻¹ for ester). For enantiopure samples, chiral HPLC with amylose-based columns resolves stereoisomers, as demonstrated in fluorinated cyclobutane derivatives with 95% enantiomeric excess .

Q. What experimental strategies mitigate challenges in achieving regioselective substitution on the cyclobutane ring during derivatization?

Methodological Answer: Regioselectivity is governed by steric and electronic effects. The electron-withdrawing fluorine at position 1 directs electrophiles to position 3. Protecting the carboxylic acid as a methyl ester during fluorination (using DAST) prevents undesired side reactions. Bulky bases like LDA enhance selectivity by deprotonating less hindered positions, as shown in iodocyclobutane carboxylate syntheses .

Advanced Research Questions

Q. How do the steric and electronic properties of the fluorine and ethoxycarbonyl groups influence the compound's reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: Fluorine's strong electron-withdrawing effect activates the ring for nucleophilic substitution but may hinder oxidative addition in Pd-catalyzed couplings. The ethoxycarbonyl group stabilizes transition states via resonance. In trifluoromethyl cyclobutane analogs, Pd(OAc)₂ with SPhos ligand and elevated temperatures (80–100°C) achieved coupling yields >70% by mitigating steric hindrance . DFT studies suggest fluorine lowers the LUMO energy, facilitating oxidative insertion .

Q. How can researchers resolve contradictions in reported biological activity data, particularly regarding enzyme inhibition efficacy?

Methodological Answer: Discrepancies arise from variable enantiomeric purity or assay conditions. Reproducing assays under standardized protocols (pH 7.4, 37°C, cofactors) and orthogonal methods (e.g., fluorescence vs. calorimetry) ensures reliability. For cyclobutane-based inhibitors, >98% enantiomeric purity (via chiral HPLC) is critical for consistent IC₅₀ values . Molecular docking identifies conflicting binding poses caused by conformational flexibility, guiding isotopic labeling (e.g., ¹³C) for mechanistic validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.